![molecular formula C22H21F4N3O6S B10772266 [4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’exemple 1.11 du brevet WO2014139978 est un composé organique synthétique développé par Hoffmann-La Roche. Il fait partie d’une série de composés inhibiteurs de l’autotaxine. Le composé est identifié par son nom IUPAC : [4-(trifluorométhoxy)phényl]méthyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate .
Méthodes De Préparation
La préparation de l’exemple 1.11 implique plusieurs voies synthétiques et conditions réactionnelles. La voie synthétique détaillée est décrite dans le brevet WO2014139978, qui comprend l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir le produit souhaité. Les méthodes de production industrielle de ce composé sont conçues pour garantir un rendement et une pureté élevés, en utilisant des techniques avancées en synthèse organique .
Analyse Des Réactions Chimiques
L’exemple 1.11 subit différents types de réactions chimiques, notamment :
Oxydation : le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants pour produire des formes réduites du composé.
Substitution : le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d’autres dans des conditions contrôlées.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’exemple 1.11 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : utilisé comme composé de référence dans l’étude des inhibiteurs de l’autotaxine.
Biologie : étudié pour ses effets potentiels sur les voies biologiques impliquant l’autotaxine.
Médecine : exploré pour son potentiel thérapeutique dans les maladies où l’autotaxine joue un rôle.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques.
Applications De Recherche Scientifique
Example 1.11 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of autotaxin inhibitors.
Biology: Investigated for its potential effects on biological pathways involving autotaxin.
Medicine: Explored for its therapeutic potential in diseases where autotaxin plays a role.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
Le mécanisme d’action de l’exemple 1.11 implique l’inhibition de l’autotaxine, une enzyme qui joue un rôle crucial dans divers processus biologiques. En inhibant l’autotaxine, le composé peut moduler des cibles moléculaires et des voies spécifiques, ce qui conduit aux effets observés. Les interactions moléculaires et les voies détaillées impliquées font l’objet de recherches en cours .
Comparaison Avec Des Composés Similaires
L’exemple 1.11 est comparé à d’autres composés similaires dans la série des inhibiteurs de l’autotaxine. Certains des composés similaires incluent :
- Exemple 1.1
- Exemple 1.2
- Exemple 1.3
La particularité de l’exemple 1.11 réside dans sa structure chimique spécifique et l’activité biologique qui en découle. Il a montré des propriétés distinctes en termes de puissance et de sélectivité par rapport aux autres composés de la série .
Propriétés
Formule moléculaire |
C22H21F4N3O6S |
|---|---|
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C22H21F4N3O6S/c23-18-7-14(3-6-19(18)36(27,32)33)20(30)28-8-15-10-29(11-16(15)9-28)21(31)34-12-13-1-4-17(5-2-13)35-22(24,25)26/h1-7,15-16H,8-12H2,(H2,27,32,33)/t15-,16-/m0/s1 |
Clé InChI |
PCBOWMZAEDDKNH-HOTGVXAUSA-N |
SMILES isomérique |
C1[C@H]2CN(C[C@@H]2CN1C(=O)C3=CC(=C(C=C3)S(=O)(=O)N)F)C(=O)OCC4=CC=C(C=C4)OC(F)(F)F |
SMILES canonique |
C1C2CN(CC2CN1C(=O)C3=CC(=C(C=C3)S(=O)(=O)N)F)C(=O)OCC4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)

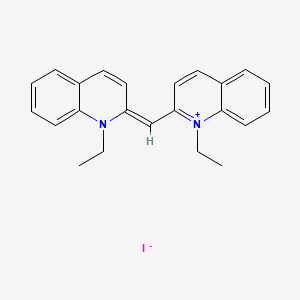
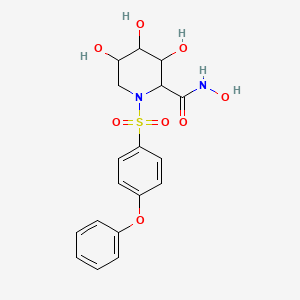
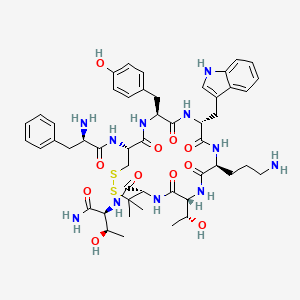
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
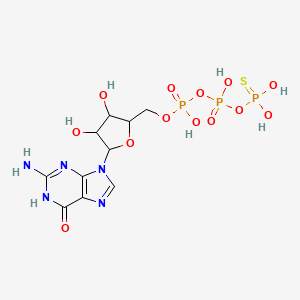
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
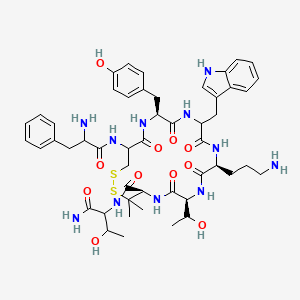
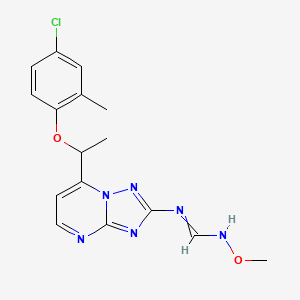
![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
-zacopride](/img/structure/B10772272.png)
